Cas no 1854290-05-3 (1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-)

1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-, is a brominated heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 2-(bromomethyl)-2-methylbutyl group. This structure imparts reactivity suitable for further functionalization, particularly in nucleophilic substitution reactions due to the presence of the bromomethyl moiety. The thiadiazole ring contributes to its potential utility in agrochemical and pharmaceutical intermediates, where such scaffolds are often employed for their bioactivity. The compound's stability and defined reactivity profile make it a valuable building block in synthetic organic chemistry. Careful handling is advised due to the bromoalkyl group's potential lability under certain conditions.
1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- structure
1854290-05-3 structure
Product Name:1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-
CAS No:1854290-05-3
MF:C8H13BrN2S
MW:249.171219587326
CID:5285033
PubChem ID:165442547
Update Time:2025-06-09

1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- Chemical and Physical Properties

Names and Identifiers

    • 5-[2-(bromomethyl)-2-methylbutyl]-1,2,3-thiadiazole
    • 1854290-05-3
    • EN300-674982
    • 1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-
    • Inchi: 1S/C8H13BrN2S/c1-3-8(2,6-9)4-7-5-10-11-12-7/h5H,3-4,6H2,1-2H3
    • InChI Key: OBYNTNWSHXPTQN-UHFFFAOYSA-N
    • SMILES: S1C(CC(CBr)(C)CC)=CN=N1

Computed Properties

  • Exact Mass: 247.99828g/mol
  • Monoisotopic Mass: 247.99828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.404±0.06 g/cm3(Predicted)
  • Boiling Point: 279.7±32.0 °C(Predicted)
  • pka: -3.25±0.32(Predicted)

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Additional information on 1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-

Introduction to 1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- (CAS No. 1854290-05-3)

1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]-, identified by its CAS number 1854290-05-3, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound belongs to the thiadiazole family, which is renowned for its diverse biological activities and potential applications in drug development. The structural uniqueness of this compound, particularly the presence of a bromomethyl group and a 2-methylbutyl side chain, makes it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The< strong>thiadiazole core of this molecule contributes to its reactivity and functionality, enabling various chemical transformations that are useful in the synthesis of more complex structures. Thiadiazoles are known for their ability to interact with biological targets such as enzymes and receptors, making them suitable for the development of therapeutic agents. The< strong>bromomethyl substituent at the 5-position introduces a reactive site that can be further functionalized, allowing for the attachment of other pharmacophores or biomolecules. This feature is particularly advantageous in drug design, where specific interactions with biological targets are crucial.

The< strong>2-methylbutyl side chain adds bulk to the molecule, which can influence its pharmacokinetic properties such as solubility, permeability, and metabolic stability. These properties are critical factors in determining the efficacy and safety of a drug candidate. In recent years, there has been increasing interest in thiadiazole derivatives due to their potential applications in treating various diseases, including infectious disorders and inflammatory conditions. The< strong>CAS number 1854290-05-3 provides a unique identifier for this compound, facilitating its recognition and use in research and industrial settings.

In the context of current research, several studies have highlighted the importance of thiadiazole derivatives as scaffolds for developing novel therapeutic agents. For instance, recent publications have demonstrated the antimicrobial properties of certain thiadiazole compounds, suggesting their potential use in combating resistant bacterial strains. The< strong>bromomethyl group in 1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- can be exploited to introduce additional functional groups that may enhance its biological activity. This flexibility makes it a versatile building block for medicinal chemists.

The< strong>2-methylbutyl side chain also plays a role in modulating the pharmacokinetic profile of the compound. By influencing factors such as lipophilicity and solubility, this substituent can help optimize drug delivery systems. For example, modifications to the< strong>2-methylbutyl group could improve oral bioavailability or enhance tissue penetration. These considerations are essential in drug development, where achieving the right balance between efficacy and pharmacokinetics is paramount.

The synthesis of< strong>1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and nucleophilic substitutions are often employed to introduce the desired functional groups. The< strong>bromomethyl group is particularly useful in these reactions due to its reactivity with nucleophiles, allowing for the introduction of various pharmacophores.

In addition to its synthetic utility, this compound has shown promise in preliminary biological assays. Studies have indicated that derivatives of thiadiazole can exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. The< strong>CAS number 1854290-05-3 helps researchers locate relevant literature and data on this compound's properties and potential applications. This information is crucial for designing experiments and evaluating the feasibility of incorporating this molecule into drug discovery programs.

The< strong>bromomethyl group at the 5-position of the thiadiazole ring provides a handle for further derivatization, enabling researchers to explore different chemical modifications. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. For example, introducing additional functional groups such as hydroxyl or amine moieties could alter the compound's interaction with biological targets.

The< strong>2-methylbutyl side chain also contributes to the overall shape and electronic properties of the molecule. These features can influence how the compound interacts with biological targets at a molecular level. Understanding these interactions is essential for designing drugs that are both effective and well-tolerated by patients. The study of thiadiazole derivatives continues to be an active area of research due to their broad spectrum of potential applications.

In conclusion,< strong>1,2,3-Thiadiazole, 5-[2-(bromomethyl)-2-methylbutyl]- (CAS No. 1854290-05-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structure combines a reactive< strong>bromomethyl group with a modifiable< strong>2-methylbutyl side chain, making it an attractive scaffold for developing novel therapeutic agents. Current research highlights its promising applications in treating various diseases and underscores its importance as a building block in drug discovery programs.

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